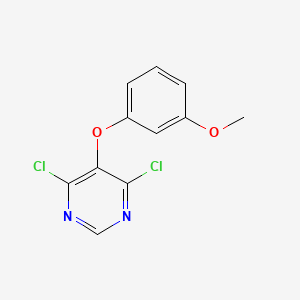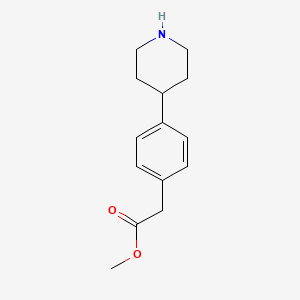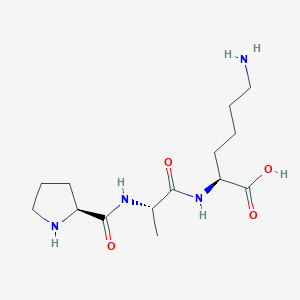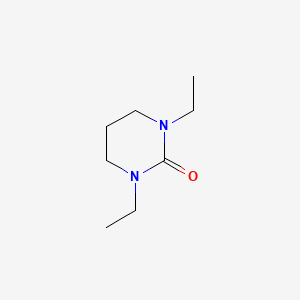![molecular formula C15H11NO4 B8672401 methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate CAS No. 819071-06-2](/img/structure/B8672401.png)
methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate is a complex organic compound with the molecular formula C15H11NO4. This compound is known for its unique structure, which includes a benzoxazole ring fused with a cyclohexadienone moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl 2-formylbenzoate in the presence of a base, followed by cyclization and oxidation steps to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces cyclohexanol derivatives .
Scientific Research Applications
methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-3H-1,3-benzoxazole-4-carboxylate
- Methyl 2-[(2E)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-3H-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate
Uniqueness
methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
819071-06-2 |
|---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
methyl 2-(2-hydroxyphenyl)-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C15H11NO4/c1-19-15(18)10-6-4-7-11-13(10)20-14(16-11)9-5-2-3-8-12(9)17/h2-8,17H,1H3 |
InChI Key |
MPGCBKITOBODHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

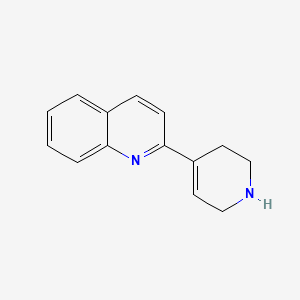

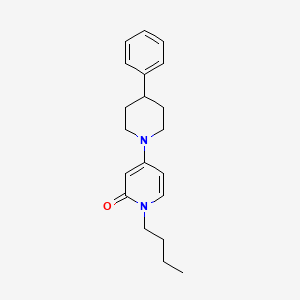

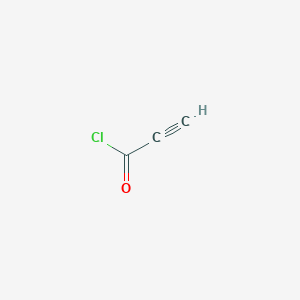
![TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE](/img/structure/B8672363.png)
